1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
CAS No.: 5820-27-9
Cat. No.: VC1971566
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol
* For research use only. Not for human or veterinary use.
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene - 5820-27-9](/images/structure/VC1971566.png)
Specification
CAS No. | 5820-27-9 |
---|---|
Molecular Formula | C10H11BrO |
Molecular Weight | 227.1 g/mol |
IUPAC Name | 1-bromo-4-(2-methylprop-2-enoxy)benzene |
Standard InChI | InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 |
Standard InChI Key | KHQSRDPRMBZDDT-UHFFFAOYSA-N |
SMILES | CC(=C)COC1=CC=C(C=C1)Br |
Canonical SMILES | CC(=C)COC1=CC=C(C=C1)Br |
Introduction
Structure and Identity
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene belongs to the class of para-brominated phenyl ethers, characterized by a bromine atom at the para position of the benzene ring and a 2-methylprop-2-en-1-yloxy substituent (also known as a methylallyloxy group). The compound's structural identity is defined by several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Parameter | Value |
---|---|
CAS Number | 5820-27-9 |
Molecular Formula | C₁₀H₁₁BrO |
Molecular Weight | 227.1 g/mol |
IUPAC Name | 1-bromo-4-(2-methylprop-2-enoxy)benzene |
InChI | InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 |
InChIKey | KHQSRDPRMBZDDT-UHFFFAOYSA-N |
SMILES | CC(=C)COC1=CC=C(C=C1)Br |
PubChem CID | 235995 |
The compound's structure consists of a benzene ring with a bromine substituent at position 4 and a 2-methylprop-2-en-1-yloxy group at position 1, creating a para-substitution pattern. This arrangement contributes to its unique chemical reactivity and potential applications in various chemical processes .
Physical and Chemical Properties
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene exhibits distinct physical and chemical properties that influence its handling, storage, and applications in chemical research. Understanding these properties is essential for researchers working with this compound.
Table 2: Physical and Chemical Properties of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Property | Value |
---|---|
Physical State | Liquid at room temperature |
Appearance | Colorless to pale yellow liquid |
Boiling Point | 270.5°C at 760 mmHg |
Density | 1.304 g/cm³ |
Solubility | Soluble in most organic solvents, insoluble in water |
Recommended Storage Temperature | 4°C |
Predicted Collision Cross Section [M+H]⁺ | 139.6 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 143.4 Ų |
Predicted Collision Cross Section [M-H]⁻ | 140.5 Ų |
The compound exhibits typical characteristics of brominated aromatic ethers, including limited water solubility and good solubility in organic solvents such as acetone, dichloromethane, and alcohols. The presence of the bromine atom contributes to its relatively high density compared to non-halogenated analogs .
Synthesis Methodologies
Several synthetic approaches have been documented for the preparation of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene. These methods generally involve either the etherification of 4-bromophenol with 2-methylprop-2-en-1-yl halides or the bromination of 1-[(2-methylprop-2-en-1-yl)oxy]benzene.
Williamson Ether Synthesis
The most common synthetic route employs a Williamson ether synthesis approach, where 4-bromophenol reacts with 2-methylprop-2-en-1-yl bromide (or related halides) in the presence of a suitable base.
The general reaction scheme can be represented as:
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4-Bromophenol + Base → 4-Bromophenolate (deprotonation)
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4-Bromophenolate + 2-Methylprop-2-en-1-yl bromide → 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Table 3: Typical Reaction Conditions for Williamson Ether Synthesis
Parameter | Typical Conditions |
---|---|
Base | Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) |
Solvent | Acetone, DMF, or acetonitrile |
Temperature | Reflux conditions (50-80°C) |
Reaction Time | 4-16 hours |
Catalyst | Phase-transfer catalysts such as tetrabutylammonium bromide (optional) |
Purification | Column chromatography or recrystallization |
This method typically yields the target compound with 75-85% efficiency after purification .
Chemical Reactivity
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene possesses several reactive sites that enable diverse chemical transformations. Its reactivity profile is primarily determined by the bromine substituent, the aromatic ring, and the unsaturated 2-methylprop-2-en-1-yl moiety.
Bromine-Mediated Reactions
The bromine atom at the para position serves as an excellent site for various chemical transformations:
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Metal-catalyzed cross-coupling reactions: The compound can participate in Suzuki, Stille, Negishi, or Sonogashira coupling reactions to form new carbon-carbon bonds, replacing the bromine with aryl, vinyl, alkynyl, or alkyl groups.
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Nucleophilic aromatic substitution: Though typically challenging for monohalogenated benzenes without additional activating groups, extreme conditions or specialized catalysts can facilitate substitution of the bromine.
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Metal-halogen exchange: Treatment with strong organolithium reagents can lead to lithium-bromine exchange, generating an aryllithium intermediate that can react with various electrophiles.
Alkene Functionality Reactions
The 2-methylprop-2-en-1-yl group introduces additional reactivity through its terminal alkene:
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Hydration/Hydroxylation: The terminal alkene can undergo acid-catalyzed hydration or catalytic hydroxylation.
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Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield the corresponding saturated derivative.
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Epoxidation: Treatment with peroxyacids or hydrogen peroxide can lead to epoxidation of the terminal alkene.
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Polymerization: Under appropriate conditions, the terminal alkene can participate in radical-initiated polymerization reactions.
Ether Cleavage
The ether linkage can be cleaved under specific conditions:
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Strong acid treatment: Concentrated hydrobromic or hydroiodic acids can cleave the ether bond.
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Lewis acid treatment: Certain Lewis acids like boron tribromide can facilitate ether cleavage.
These diverse reaction pathways highlight the compound's versatility as a synthetic building block in organic chemistry .
Analytical Characterization
Analytical data from various spectroscopic and spectrometric techniques provide essential information for identifying and characterizing 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene.
Mass Spectrometry
Mass spectrometric analysis of the compound typically reveals characteristic fragmentation patterns. Although specific MS data for 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is limited in the available research, predicted fragmentation patterns would include:
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Molecular ion [M]⁺ at m/z 226/228 (characteristic bromine isotope pattern)
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Loss of the methylallyl group [M-C₄H₇]⁺
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Cleavage of the ether bond to form bromophenol-derived fragments
Collision Cross Section Data
Collision cross section (CCS) data provides valuable information about the compound's three-dimensional structure and can aid in its identification using ion mobility mass spectrometry.
Table 4: Predicted Collision Cross Section Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 227.00661 | 139.6 |
[M+Na]⁺ | 248.98855 | 143.4 |
[M+NH₄]⁺ | 244.03315 | 144.9 |
[M+K]⁺ | 264.96249 | 142.8 |
[M-H]⁻ | 224.99205 | 140.5 |
[M+Na-2H]⁻ | 246.97400 | 143.7 |
[M]⁺ | 225.99878 | 139.2 |
[M]⁻ | 225.99988 | 139.2 |
Applications and Research Context
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene finds applications in various fields of chemical research and industry, highlighting its versatility as a functional organic compound.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a valuable building block and intermediate in the construction of more complex molecules. Its distinctive functional groups enable selective transformations in multi-step synthetic routes. Specifically, the compound can be utilized in:
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Cross-coupling reactions to create complex aromatic systems
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Synthesis of specialty polymers through alkene polymerization
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Construction of bioactive molecules with aryl ether structural elements
Materials Science
The compound's structure makes it a candidate for applications in materials science, particularly in:
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Polymer science as a monomer or modifier
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Development of specialty coatings
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Synthesis of materials with specific optical or electronic properties
Comparison with Structurally Similar Compounds
Understanding the structural and functional relationships between 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene and similar compounds provides valuable insights into its unique properties and potential applications.
Table 5: Comparison with Structurally Related Compounds
Compound | Structural Difference | Notable Property Differences |
---|---|---|
1-Bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene | Bromine at meta position | Different reactivity profile; altered electronic distribution |
1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene | Bromine at ortho position | More sterically hindered; potential for intramolecular interactions |
1-Bromo-4-(prop-2-yn-1-yloxy)benzene | Terminal alkyne instead of alkene | Higher reactivity through alkyne group; potential for click chemistry applications |
1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene | Additional methyl group and alkyne group | Modified electronic properties; different steric considerations |
These structural variations lead to distinct differences in reactivity, physical properties, and potential applications. The para-brominated structure of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene provides a unique balance of electronic properties and steric accessibility that distinguishes it from its structural analogs .
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